

A Technical Guide to Boc-D-isoleucine: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: *Boc-D-isoleucine*

Cat. No.: *B613700*

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This technical guide provides an in-depth overview of N- α -tert-Butoxycarbonyl-D-isoleucine (**Boc-D-isoleucine**), a critical raw material for peptide synthesis in research and pharmaceutical development. Tailored for researchers, scientists, and drug development professionals, this document details its physicochemical properties, provides comprehensive experimental protocols for its use, and discusses its relevance in modern synthetic chemistry.

Core Properties of Boc-D-isoleucine

Boc-D-isoleucine is a derivative of the essential amino acid D-isoleucine, featuring a tert-butoxycarbonyl (Boc) protecting group on its α -amino group. This protecting group is instrumental in peptide synthesis, preventing unwanted reactions at the N-terminus during the coupling of amino acid residues. The incorporation of a D-amino acid, such as D-isoleucine, into a peptide sequence can significantly enhance its resistance to enzymatic degradation, thereby improving its stability and bioavailability as a therapeutic agent.^[1]

The key quantitative data for **Boc-D-isoleucine** are summarized in the table below for easy reference.

Property	Value	References
CAS Number	55721-65-8	[2]
Molecular Formula	C ₁₁ H ₂₁ NO ₄	[2]
Molecular Weight	231.29 g/mol	[2]
Appearance	White to off-white powder	
Purity	≥98.0% (TLC)	[2]

Synthesis and Experimental Protocols

The primary application of **Boc-D-isoleucine** is in solid-phase peptide synthesis (SPPS). The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy is a well-established method, though it has been increasingly supplemented by the milder Fmoc/tBu strategy. The Boc group is labile to moderately strong acids, such as trifluoroacetic acid (TFA), while the benzyl-based side-chain protecting groups require a stronger acid, like hydrofluoric acid (HF), for removal.[3]

Protocol 1: Synthesis of Boc-D-isoleucine

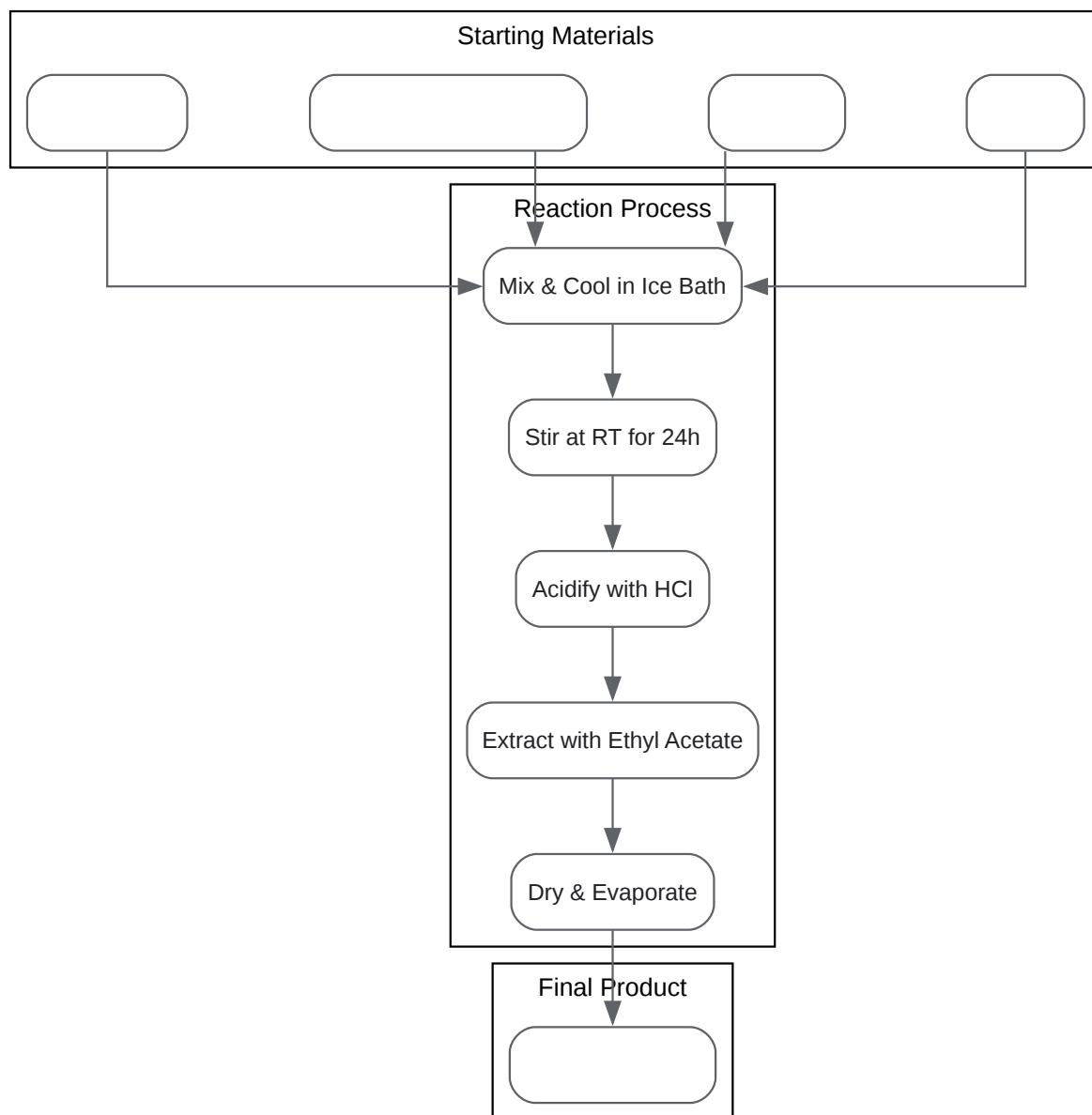
The synthesis of **Boc-D-isoleucine** is typically achieved by reacting D-isoleucine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This straightforward procedure provides the protected amino acid in high yield.

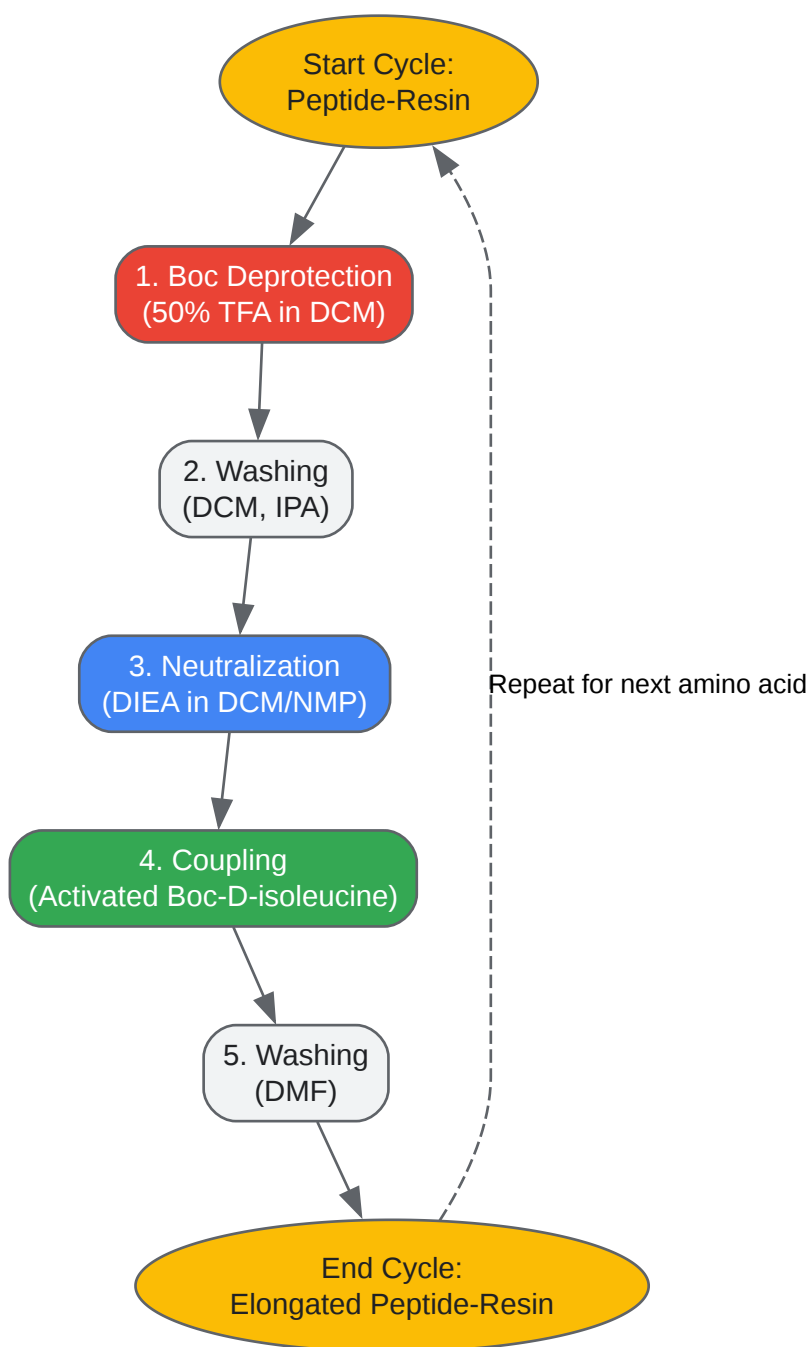
Materials:

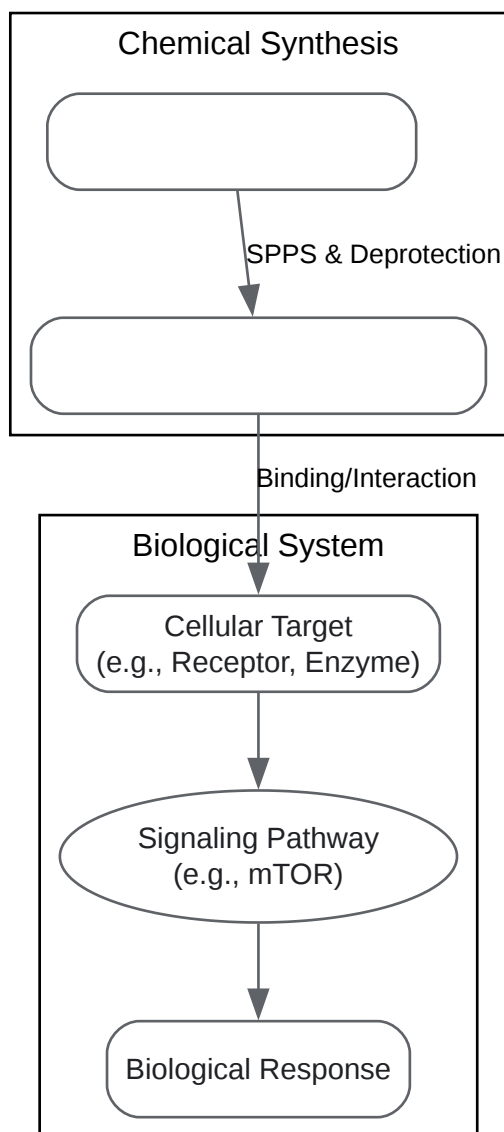
- D-Isoleucine
- Di-tert-butyl dicarbonate (Boc₂O)
- Dioxane
- 1 M Sodium Hydroxide (NaOH) solution
- 1 M Hydrochloric Acid (HCl)
- Ethyl acetate

Procedure:

- Dissolve D-isoleucine (1.0 equivalent) in a 1 M NaOH solution and cool the mixture in an ice bath.
- Slowly add a solution of di-tert-butyl dicarbonate (1.2 equivalents) dissolved in dioxane.[\[4\]](#)
- Stir the reaction mixture at room temperature for 24 hours.[\[4\]](#)
- Separate the aqueous phase and acidify it to a pH of 2 with 1 M HCl.[\[4\]](#)
- Extract the aqueous phase three times with ethyl acetate.[\[4\]](#)
- Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the final product, **Boc-D-isoleucine**.[\[4\]](#)







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References

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- To cite this document: BenchChem. [A Technical Guide to Boc-D-isoleucine: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b613700#boc-d-isoleucine-cas-number-and-molecular-weight]

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